

Quantifying dsDNA with Precision: PicoGreen Protocol for the NanoDrop Fluorospectrometer

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Compound of Interest		
Compound Name:	Picogreen	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the sensitive quantification of double-stranded DNA (dsDNA) using the Quant-iT[™] **PicoGreen**[™] dsDNA Assay Kit with a NanoDrop[™] Fluorospectrometer. This method offers a highly specific and sensitive alternative to traditional UV absorbance measurements, which can be skewed by the presence of single-stranded DNA, RNA, and other contaminants.[1][2][3] The micro-volume capability of the NanoDrop platform minimizes the consumption of precious samples, making this combination ideal for applications such as next-generation sequencing library preparation and other molecular biology workflows requiring precise DNA quantification.[1][4]

Principle of the Assay

The **PicoGreen**™ reagent is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to dsDNA.[1] The unbound dye has minimal fluorescence, which reduces background signal and enhances sensitivity.[1] The NanoDrop Fluorospectrometer excites the **PicoGreen**™-dsDNA complex using a blue LED (excitation ~470 nm) and measures the resulting fluorescence emission at approximately 525-530 nm.[1] [5] The measured fluorescence intensity is directly proportional to the amount of dsDNA in the sample, allowing for accurate quantification when compared to a standard curve of known DNA concentrations.



Data Presentation

Instrument and Assay Performance

Parameter	Specification	Reference
Instrument Models	NanoDrop 3300, NanoDrop Ultra FL/UltraC FL	[1][4]
Excitation Source	Blue LED (~470 nm)	[4][5]
Emission Maximum	~525 - 530 nm	[1][6]
Sample Volume	1 - 2 μL	[1][7]
Linear Detection Range	1 ng/mL to 1000 ng/mL	[1][5]
Sensitivity	As low as 2 picograms of dsDNA	[1]

Recommended Standard Curve Concentrations

For accurate quantification, it is recommended to prepare a standard curve that brackets the expected concentration of the unknown samples.

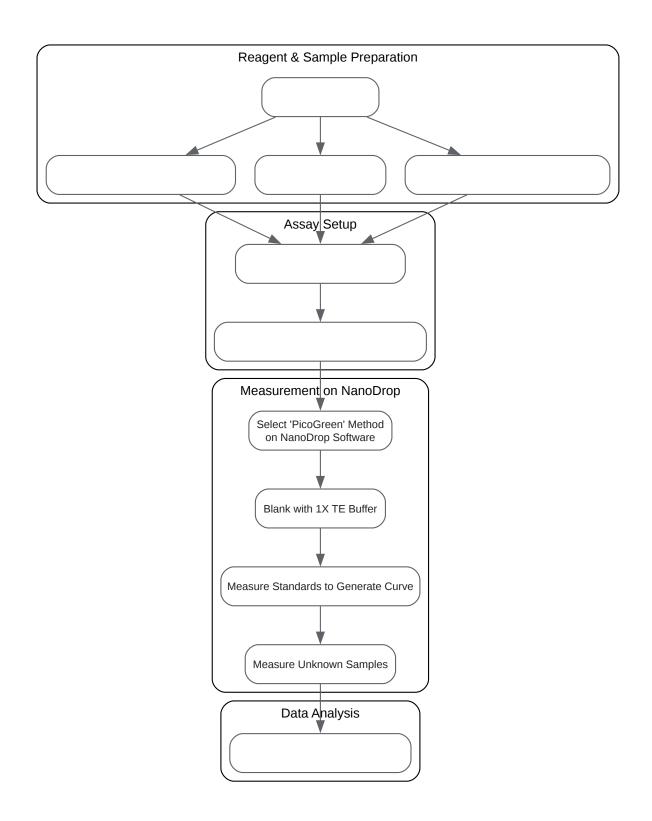
Standard	Concentration (ng/mL)
High-Range 1	1000
High-Range 2	500
High-Range 3	250
High-Range 4	100
Low-Range 1	25
Low-Range 2	10
Low-Range 3	2.5
Low-Range 4	1
Blank	0



Note: The specific standards used can be adapted based on the expected sample concentration range.[8]

Experimental Workflow





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Caption: Experimental workflow for dsDNA quantification using **PicoGreen** and a NanoDrop.



Experimental Protocols Materials and Reagents

- NanoDrop Fluorospectrometer (e.g., NanoDrop 3300 or NanoDrop Ultra FL)[1][4]
- Calibrated pipettors and nuclease-free, low-retention pipette tips[4]
- Nuclease-free microcentrifuge tubes (amber or foil-covered recommended to protect from light)[1]
- Lint-free laboratory wipes[4]
- Quant-iT[™] PicoGreen[™] dsDNA Assay Kit (e.g., Invitrogen P7589 or P11496), which includes:[1][4]
 - PicoGreen™ dsDNA Reagent (in DMSO)
 - 20X TE buffer (200 mM Tris-HCl, 20 mM EDTA, pH 7.5)
 - Lambda DNA standard (typically 100 μg/mL)
- Nuclease-free deionized water[1]

Reagent Preparation

- Thaw Reagents: Allow all kit components to thaw completely at room temperature.[9] The
 PicoGreen™ reagent is dissolved in DMSO and may freeze at lower temperatures.[10]

 Ensure it is fully thawed before use.
- Prepare 1X TE Buffer: Dilute the provided 20X TE stock solution 20-fold with nuclease-free
 water. For example, mix 1 mL of 20X TE with 19 mL of nuclease-free water.[11] This buffer
 will be used for diluting the dye and the DNA standards.
- Prepare PicoGreen™ Working Solution:
 - On the day of the experiment, prepare the working solution by diluting the concentrated
 PicoGreen™ reagent 200-fold in 1X TE buffer.[1][6] For example, add 5 μL of the
 PicoGreen™ reagent to 995 μL of 1X TE buffer.



- Crucially, this solution must be protected from light to prevent photodegradation.[4][6] Use an amber tube or cover a clear tube with foil.
- Prepare this solution fresh, as it is only stable for a few hours.[1]

Standard Curve Preparation

- Prepare a 2 μg/mL DNA Stock: Dilute the 100 μg/mL lambda DNA standard 50-fold in 1X TE buffer to create a 2 μg/mL (2000 ng/mL) working stock. For example, add 4 μL of the 100 μg/mL standard to 196 μL of 1X TE.
- Prepare Serial Dilutions: From the 2 μg/mL stock, prepare a series of dilutions in 1X TE buffer to create your standard curve. Refer to the table in the "Data Presentation" section for recommended concentrations.

Sample Measurement Protocol

- Assay Reaction Setup:
 - In separate, clearly labeled nuclease-free tubes, combine your standards and unknown DNA samples with the PicoGreen™ working solution. A common ratio is 1:1. For example, mix 10 μL of each standard or unknown DNA sample with 10 μL of the PicoGreen™ working solution.
 - Include a "blank" sample containing only 1X TE buffer mixed with the PicoGreen™ working solution.
- Incubation: Mix each tube thoroughly and incubate at room temperature for 5 minutes, ensuring they are protected from light.[4][12]
- Instrument Setup:
 - Turn on the NanoDrop Fluorospectrometer and launch the operating software.
 - Select the "Nucleic Acid Quantitation" module and then the "PicoGreen" method.[1] This
 will automatically set the instrument to use the blue LED for excitation.[4]
- Blanking the Instrument:



- Clean both the upper and lower measurement pedestals with a dry, lint-free wipe.[4]
- Pipette 2 µL of 1X TE buffer (without PicoGreen™) onto the lower pedestal, lower the arm, and initiate the blanking procedure.[1]
- After the blank measurement is complete, lift the arm and thoroughly wipe both pedestals.
- Generating the Standard Curve:
 - Following the software prompts for measuring standards, pipette 2 μL of your blank (TE with PicoGreenTM) onto the lower pedestal and measure. Clean the pedestals.
 - Proceed to measure each of your DNA standards, from the lowest concentration to the highest. Use a fresh 2 μL aliquot for each measurement and clean the pedestals thoroughly between each sample.[4]
 - Once all standards are measured, the software will generate a standard curve. Select the best curve fit (typically linear or interpolation).[1]
- Measuring Unknown Samples:
 - Once the standard curve is established, begin measuring your unknown samples.
 - Pipette 2 μL of your incubated sample (unknown DNA + PicoGreen™) onto the lower pedestal, lower the arm, and initiate the measurement.
 - The software will use the standard curve to calculate and display the dsDNA concentration of your sample.
 - Remember to clean the pedestals with a lint-free wipe after every measurement.

Conclusion

The combination of the **PicoGreen**[™] assay and the NanoDrop Fluorospectrometer provides a robust, sensitive, and sample-sparing method for the accurate quantification of dsDNA. This protocol minimizes the impact of common contaminants that affect UV absorbance readings, leading to more reliable data for downstream applications.[2][3] Adherence to proper technique,



especially regarding light protection of the dye and thorough cleaning of the instrument pedestals, is critical for achieving accurate and reproducible results.

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